molecular formula C12H16N2OS B11802773 1-(2-(6-Mercapto-4-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone

1-(2-(6-Mercapto-4-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone

Cat. No.: B11802773
M. Wt: 236.34 g/mol
InChI Key: KEAIMMYMLOSKJF-UHFFFAOYSA-N
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Description

1-(2-(6-Mercapto-4-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone is a complex organic compound featuring a pyrrolidine ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(6-Mercapto-4-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized by reacting 4-methylpyridine with appropriate reagents to introduce the mercapto group at the 6-position.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized separately, often starting from pyrrolidine itself or its derivatives.

    Coupling Reaction: The pyridine and pyrrolidine rings are coupled together using a suitable linker, such as ethanone, under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2-(6-Mercapto-4-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the pyridine or pyrrolidine rings.

    Substitution: Various substituents can be introduced at different positions on the rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas in the presence of a catalyst.

    Substitution: Halogenating agents or other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group typically yields sulfoxides or sulfones.

Scientific Research Applications

1-(2-(6-Mercapto-4-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for synthesizing potential therapeutic agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its interaction with biological targets.

Mechanism of Action

The mechanism of action of 1-(2-(6-Mercapto-4-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. The pyridine and pyrrolidine rings may interact with various receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    1-(6-Methylpyridin-3-yl)-2-(4-methylsulfonyl)phenyl)ethanone: This compound has a similar pyridine ring but differs in the substituents and the presence of a phenyl ring.

    1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone: This compound has a methoxy group instead of a mercapto group.

Uniqueness

1-(2-(6-Mercapto-4-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone is unique due to the presence of both a mercapto group and a pyrrolidine ring, which confer specific chemical properties and potential biological activities.

Properties

Molecular Formula

C12H16N2OS

Molecular Weight

236.34 g/mol

IUPAC Name

1-[2-(4-methyl-6-sulfanylidene-1H-pyridin-3-yl)pyrrolidin-1-yl]ethanone

InChI

InChI=1S/C12H16N2OS/c1-8-6-12(16)13-7-10(8)11-4-3-5-14(11)9(2)15/h6-7,11H,3-5H2,1-2H3,(H,13,16)

InChI Key

KEAIMMYMLOSKJF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=S)NC=C1C2CCCN2C(=O)C

Origin of Product

United States

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